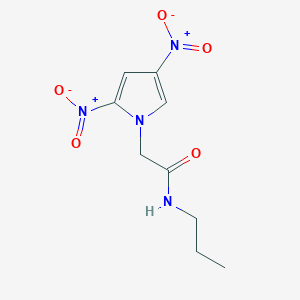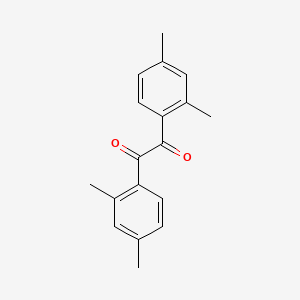
Propan-2-yl 2,4,5-trichlorophenyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-2-yl 2,4,5-trichlorophenyl carbonate is a chemical compound with the molecular formula C10H9Cl3O3. It is known for its unique structure, which includes a carbonate ester functional group attached to a trichlorophenyl ring. This compound is used in various chemical and industrial applications due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
Propan-2-yl 2,4,5-trichlorophenyl carbonate can be synthesized through the reaction of 2,4,5-trichlorophenol with isopropyl chloroformate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
化学反応の分析
Types of Reactions
Propan-2-yl 2,4,5-trichlorophenyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the carbonate ester can hydrolyze to form 2,4,5-trichlorophenol and isopropanol.
Substitution: The trichlorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 2,4,5-trichlorophenol and isopropanol.
Substitution: Various substituted phenyl carbonates depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
科学的研究の応用
Propan-2-yl 2,4,5-trichlorophenyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds, particularly in the production of pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the manufacture of polymers, coatings, and other materials due to its stability and reactivity.
作用機序
The mechanism of action of propan-2-yl 2,4,5-trichlorophenyl carbonate involves its interaction with various molecular targets. The carbonate ester group can undergo hydrolysis, releasing 2,4,5-trichlorophenol, which can interact with biological molecules. The trichlorophenyl ring can also participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities.
類似化合物との比較
Propan-2-yl 2,4,5-trichlorophenyl carbonate can be compared with other similar compounds, such as:
Propan-2-yl 2,4,6-trichlorophenyl carbonate: Similar structure but with a different substitution pattern on the phenyl ring.
Propan-2-yl 3,4,5-trichlorophenyl carbonate: Another isomer with different chlorine atom positions.
Methyl 2,4,5-trichlorophenyl carbonate: Similar compound with a methyl group instead of an isopropyl group.
These compounds share similar reactivity and applications but differ in their specific chemical and physical properties, making each unique in its own right.
特性
CAS番号 |
5335-16-0 |
|---|---|
分子式 |
C10H9Cl3O3 |
分子量 |
283.5 g/mol |
IUPAC名 |
propan-2-yl (2,4,5-trichlorophenyl) carbonate |
InChI |
InChI=1S/C10H9Cl3O3/c1-5(2)15-10(14)16-9-4-7(12)6(11)3-8(9)13/h3-5H,1-2H3 |
InChIキー |
NVIRHLCJVYRKHH-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)OC1=CC(=C(C=C1Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14744836.png)





![2,2'-[Ethane-1,2-diylbis(phenylazanediyl)]di(ethan-1-ol)](/img/structure/B14744872.png)
![1-[(7-Chloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B14744878.png)



![Diethyl [2-(diethylamino)prop-1-en-1-yl]phosphonate](/img/structure/B14744917.png)

